An In-depth Technical Guide to 2,5-Bis(trifluoromethyl)phenylboronic Acid
An In-depth Technical Guide to 2,5-Bis(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 2,5-Bis(trifluoromethyl)phenylboronic acid, a fluorinated organoboron compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for the 2,5-isomer, this guide also incorporates data from its close structural isomers, 2,4-Bis(trifluoromethyl)phenylboronic acid and 3,5-Bis(trifluoromethyl)phenylboronic acid, to provide a broader understanding of its expected characteristics and reactivity.
Core Properties
2,5-Bis(trifluoromethyl)phenylboronic acid is a white crystalline solid. The presence of two strongly electron-withdrawing trifluoromethyl groups on the phenyl ring significantly influences its chemical and physical properties, enhancing its Lewis acidity and modulating its reactivity in cross-coupling reactions.
Physicochemical Data
Quantitative data for 2,5-Bis(trifluoromethyl)phenylboronic acid and its isomers are summarized in the tables below for easy comparison.
| Identifier | Value |
| Chemical Name | 2,5-Bis(trifluoromethyl)phenylboronic acid |
| CAS Number | 196083-18-8[1] |
| Molecular Formula | C₈H₅BF₆O₂[1] |
| Molecular Weight | 257.9 g/mol [1] |
| Property | 2,5-Bis(trifluoromethyl)phenylboronic acid | 2,4-Bis(trifluoromethyl)phenylboronic acid | 3,5-Bis(trifluoromethyl)phenylboronic acid |
| Melting Point | No data available | 110-117 °C | 217-220 °C |
| Appearance | White Crystalline Solid (inferred) | Crystals | Powder |
| Purity | ≥98%[1] | ≥95% | ≥95% |
| pKa | No data available | 7.40±0.58 (Predicted) | No data available |
| Solubility | Soluble in polar organic solvents (e.g., Methanol); poorly soluble in nonpolar solvents (e.g., hexanes) (inferred) | Soluble in Methanol | Soluble in Methanol |
Spectroscopic Data
| Spectroscopy | Expected Observations for 2,5-Bis(trifluoromethyl)phenylboronic acid |
| ¹H NMR | Aromatic protons will appear as complex multiplets in the downfield region (δ 7.0-8.5 ppm). A broad singlet corresponding to the B(OH)₂ protons will also be present, which is exchangeable with D₂O. |
| ¹³C NMR | Signals for the aromatic carbons will be observed, with those directly attached to the trifluoromethyl groups appearing as quartets due to C-F coupling. The carbon attached to the boronic acid group will also be identifiable. |
| ¹⁹F NMR | Two distinct signals are expected for the two different trifluoromethyl groups on the aromatic ring. |
| FT-IR (cm⁻¹) | Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), B-O stretching (~1350 cm⁻¹), and C-F stretching (~1100-1300 cm⁻¹) are anticipated. |
| Mass Spec (m/z) | The molecular ion peak [M]⁺ or related fragments would be observed. |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and application of 2,5-Bis(trifluoromethyl)phenylboronic acid, based on established procedures for analogous fluorinated phenylboronic acids.
Synthesis via Grignard Reaction
A common and effective method for the synthesis of arylboronic acids is through a Grignard reaction, followed by quenching with a borate ester and acidic workup.
Workflow for the Synthesis of 2,5-Bis(trifluoromethyl)phenylboronic acid
Caption: Grignard-based synthesis of 2,5-Bis(trifluoromethyl)phenylboronic acid.
Methodology:
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Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a crystal of iodine. Add anhydrous tetrahydrofuran (THF) to cover the magnesium. A solution of 1-bromo-2,5-bis(trifluoromethyl)benzene in anhydrous THF is added dropwise to initiate the reaction, which is maintained at a gentle reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours.
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Borylation: In a separate flame-dried flask under a nitrogen atmosphere, a solution of trimethyl borate in anhydrous THF is cooled to -78 °C. The prepared Grignard reagent is then transferred via cannula to the cold trimethyl borate solution. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
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Workup and Isolation: The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0 °C until the solution is acidic. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel.
Application in Suzuki-Miyaura Cross-Coupling
2,5-Bis(trifluoromethyl)phenylboronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. The electron-withdrawing nature of the trifluoromethyl groups can enhance the reactivity of the boronic acid.
General Workflow for a Suzuki-Miyaura Cross-Coupling Reaction
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
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Reaction Setup: In a reaction vessel, combine 2,5-Bis(trifluoromethyl)phenylboronic acid (1.0-1.5 equivalents), the desired aryl halide (1.0 equivalent), a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 1-5 mol%), and a base (e.g., potassium carbonate, 2-3 equivalents).
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Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water, or dioxane and water.
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Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C. The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Logical Relationships and Applications
The unique properties of 2,5-Bis(trifluoromethyl)phenylboronic acid, primarily driven by the two trifluoromethyl groups, make it a valuable building block in several areas of chemical research and development.
Logical Relationship of Properties to Applications
Caption: Relationship between properties and applications.
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Suzuki-Miyaura Cross-Coupling: The boronic acid functionality allows this molecule to participate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.
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Pharmaceutical Synthesis: The introduction of trifluoromethyl groups into drug candidates is a common strategy to improve metabolic stability, bioavailability, and binding affinity. 2,5-Bis(trifluoromethyl)phenylboronic acid serves as a key building block for introducing the 2,5-bis(trifluoromethyl)phenyl moiety into complex pharmaceutical intermediates.
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Materials Science: The unique electronic and physical properties conferred by the fluorine atoms make this compound an attractive component for the synthesis of advanced materials, such as liquid crystals and polymers with tailored properties.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
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Handling: Use in a well-ventilated area, such as a fume hood. Avoid breathing dust.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
This technical guide serves as a foundational resource for understanding and utilizing 2,5-Bis(trifluoromethyl)phenylboronic acid in a research and development setting. As more experimental data becomes available, a more detailed and precise understanding of this compound's properties and reactivity will emerge.


